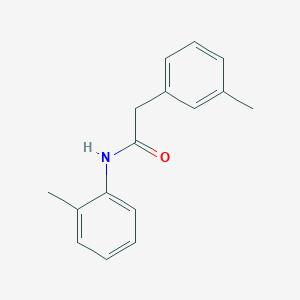

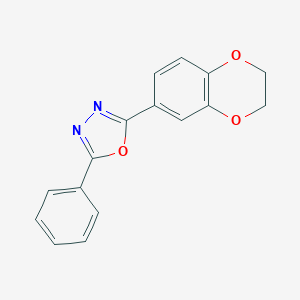

2-ethoxy-N-(2-phenoxyphenyl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-ethoxy-N-(2-phenoxyphenyl)-1-naphthamide, commonly known as EPN, is a chemical compound that belongs to the family of naphthylamide insecticides. EPN is a potent insecticide that is used to control various pests in agriculture and public health. It is a colorless, odorless, and crystalline solid that is soluble in water, ethanol, and acetone. EPN has a molecular weight of 383.46 g/mol and a melting point of 94-96°C.

Mécanisme D'action

EPN is a reversible inhibitor of acetylcholinesterase. It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine, a neurotransmitter that is essential for the transmission of nerve impulses. This results in an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the postsynaptic membrane and ultimately paralysis of the insect.

Biochemical and Physiological Effects:

EPN has been shown to have minimal toxicity to mammals and other non-target organisms. However, it can cause some adverse effects in humans, such as skin irritation and eye irritation. EPN has also been found to have a negative impact on aquatic organisms, such as fish and crustaceans.

Avantages Et Limitations Des Expériences En Laboratoire

EPN is a potent insecticide that is widely used in laboratory experiments to study the effects of acetylcholinesterase inhibitors on insects. It has several advantages, such as its high potency, broad-spectrum activity, and low mammalian toxicity. However, EPN has some limitations, such as its relatively short half-life and its potential to cause adverse effects in non-target organisms.

Orientations Futures

There are several future directions for the study of EPN and its potential use in controlling various pests. One area of research is the development of new formulations of EPN that are more effective and have fewer adverse effects on non-target organisms. Another area of research is the investigation of the mechanisms of resistance to EPN in insects and the development of strategies to overcome this resistance. Finally, there is a need for more research on the environmental fate and transport of EPN and its potential impact on ecosystems.

Méthodes De Synthèse

EPN can be synthesized by reacting 2-phenoxyaniline with 2-nitronaphthalene in the presence of sodium ethoxide and ethanol. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of EPN. The yield of EPN synthesis is typically around 60-70%.

Applications De Recherche Scientifique

EPN has been extensively studied for its insecticidal properties and its potential use in controlling various pests. It has been found to be effective against a broad range of insects, including mosquitoes, flies, cockroaches, and ants. EPN acts by inhibiting acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to paralysis and ultimately death of the insect.

Propriétés

Formule moléculaire |

C25H21NO3 |

|---|---|

Poids moléculaire |

383.4 g/mol |

Nom IUPAC |

2-ethoxy-N-(2-phenoxyphenyl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C25H21NO3/c1-2-28-23-17-16-18-10-6-7-13-20(18)24(23)25(27)26-21-14-8-9-15-22(21)29-19-11-4-3-5-12-19/h3-17H,2H2,1H3,(H,26,27) |

Clé InChI |

SVSBDKWYZYNTTN-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |

SMILES canonique |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)

![N-[2-(dimethylamino)ethyl]-2-phenoxybutanamide](/img/structure/B253326.png)

![5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol](/img/structure/B253334.png)

![(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253346.png)

![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)

![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)

![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)

![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)

![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)